molecular formula C13H11N3O4S B215253 {[2-({5-Nitro-2-pyridinyl}amino)phenyl]sulfanyl}acetic acid

{[2-({5-Nitro-2-pyridinyl}amino)phenyl]sulfanyl}acetic acid

Cat. No. B215253
M. Wt: 305.31 g/mol
InChI Key: MJYWFJBCGHHRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[2-({5-Nitro-2-pyridinyl}amino)phenyl]sulfanyl}acetic acid is a chemical compound that belongs to the class of thiol-containing compounds. It is also known as Nitrophenylthioacetic acid and is widely used in scientific research applications. The compound has been found to possess several biochemical and physiological effects, making it a valuable tool in the field of research.

Mechanism of Action

The mechanism of action of {[2-({5-Nitro-2-pyridinyl}amino)phenyl]sulfanyl}acetic acid is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
The compound {[2-({5-Nitro-2-pyridinyl}amino)phenyl]sulfanyl}acetic acid has been found to possess several biochemical and physiological effects. It has been found to possess antioxidant properties, which can help protect cells from oxidative damage. The compound has also been found to possess anti-inflammatory properties, which can help reduce inflammation and pain. Additionally, the compound has been found to possess antimicrobial properties, which can help fight against bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

The compound {[2-({5-Nitro-2-pyridinyl}amino)phenyl]sulfanyl}acetic acid has several advantages for lab experiments. It is a stable compound, which can be easily synthesized and stored. The compound is also relatively inexpensive, making it an affordable option for researchers. However, the compound has several limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of {[2-({5-Nitro-2-pyridinyl}amino)phenyl]sulfanyl}acetic acid in scientific research. One potential direction is the development of new drugs for the treatment of cancer and cardiovascular diseases. The compound has also been found to possess antimicrobial properties, which can be further explored for the development of new antibiotics. Additionally, the compound's antioxidant and anti-inflammatory properties can be further studied for the development of new therapies for various diseases.

Synthesis Methods

The synthesis of {[2-({5-Nitro-2-pyridinyl}amino)phenyl]sulfanyl}acetic acid can be achieved through various methods. One of the most common methods is the reaction of 5-nitro-2-chloropyridine with 2-mercaptoacetophenone, followed by the reaction of the resulting intermediate with chloroacetic acid. The final product is obtained by hydrolysis of the ester group.

Scientific Research Applications

The compound {[2-({5-Nitro-2-pyridinyl}amino)phenyl]sulfanyl}acetic acid has been widely used in scientific research applications. It has been found to possess anti-inflammatory, antioxidant, and antimicrobial properties. The compound has also been used in the development of new drugs for the treatment of various diseases, including cancer and cardiovascular diseases.

properties

Product Name

{[2-({5-Nitro-2-pyridinyl}amino)phenyl]sulfanyl}acetic acid

Molecular Formula

C13H11N3O4S

Molecular Weight

305.31 g/mol

IUPAC Name

2-[2-[(5-nitropyridin-2-yl)amino]phenyl]sulfanylacetic acid

InChI

InChI=1S/C13H11N3O4S/c17-13(18)8-21-11-4-2-1-3-10(11)15-12-6-5-9(7-14-12)16(19)20/h1-7H,8H2,(H,14,15)(H,17,18)

InChI Key

MJYWFJBCGHHRKE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC2=NC=C(C=C2)[N+](=O)[O-])SCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC=C(C=C2)[N+](=O)[O-])SCC(=O)O

Origin of Product

United States

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